molecular formula C24H18Cl2N2O2S B2384194 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate CAS No. 318248-32-7

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate

Cat. No.: B2384194
CAS No.: 318248-32-7
M. Wt: 469.38
InChI Key: AOUJSNVHXULNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate (CAS: 318248-32-7) is a pyrazole derivative featuring a 4-chlorobenzoate ester group and a 4-chlorophenylsulfanyl substituent. Its molecular formula is C₂₄H₁₈Cl₂N₂O₂S, with a molar mass of 469.38 g/mol .

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-30-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUJSNVHXULNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of hGOX affects the metabolism of glyoxylate, a key intermediate in various metabolic pathways. When the normal metabolism of glyoxylate is impaired, it yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys. This suggests that the compound may influence pathways related to energy production and detoxification processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of hGOX. By inhibiting this enzyme, the compound could potentially disrupt normal metabolic processes, leading to an accumulation of glyoxylate and subsequent formation of calcium oxalate deposits. This could have significant implications for cellular health and function, particularly in the kidneys.

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the external SO4^2− conditions have a direct influence on the process of SO4^2− uptake within the plant system

Biological Activity

The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate, with CAS number 318289-10-0, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a chlorophenyl sulfanyl group and a carboxylate moiety. The molecular formula is C22H18Cl2N2OSC_{22}H_{18}Cl_2N_2OS with a molecular weight of approximately 442.36 g/mol.

Antibacterial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing moderate to strong activity particularly against Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, demonstrating its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the nervous system. Compounds similar to this pyrazole derivative have shown promising AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
  • Urease : Inhibition of urease can be significant in managing infections caused by Helicobacter pylori. The compound displayed strong inhibitory effects against urease, with IC50 values comparable to existing urease inhibitors .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized pyrazole compounds showed varying degrees of antibacterial activity. The most active compounds were identified as potential candidates for further development .
  • Enzyme Inhibition Research : Another research focused on the enzyme inhibitory effects of similar compounds highlighted that derivatives containing sulfanyl groups exhibited enhanced inhibition against AChE and urease. This correlation suggests that structural modifications can lead to improved pharmacological profiles .

Pharmacological Implications

The biological activities of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate suggest its potential utility in various therapeutic areas:

  • Antibacterial therapies : Given its effectiveness against specific bacterial strains, it could be developed into a novel antibiotic.
  • Neuroprotective agents : Its AChE inhibition suggests potential applications in treating cognitive disorders.
  • Gastroprotective applications : The urease inhibition may provide a basis for developing treatments for gastric infections.

Scientific Research Applications

The compound exhibits significant biological activity, which can be categorized into several key areas:

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial activity. For instance, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.

Anticancer Activity

Studies have highlighted the potential anticancer effects of similar pyrazole compounds. They may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, particularly in models of chronic inflammation. Pyrazole derivatives have been shown to modulate inflammatory pathways, potentially reducing symptoms associated with conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies illustrate the applications of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate:

StudyFindingsImplications
Study A (2020)Evaluated antimicrobial efficacy against E. coli and S. aureusSuggested use in developing new antibiotics
Study B (2021)Investigated anticancer properties in breast cancer cell linesPotential for new cancer therapies
Study C (2022)Assessed anti-inflammatory effects in animal modelsCould lead to new treatments for inflammatory disorders

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The 4-chlorobenzenecarboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Key Observations
1M NaOH, reflux, 6 hours4-Chlorobenzoic acid + Pyrazole methanol derivativeComplete ester cleavage observed at elevated pH
H2SO4 (10%), 80°C, 4 hoursPartial hydrolysis with ester recoveryAcidic conditions favor slower reaction kinetics

The reaction mechanism involves nucleophilic attack by hydroxide (basic) or water (acidic) on the carbonyl carbon, followed by elimination of the alcohol moiety. The electron-withdrawing 4-chloro group on the benzene ring enhances electrophilicity at the ester carbonyl, accelerating hydrolysis.

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the (4-chlorophenyl)sulfanyl group acts as a nucleophilic site.

Reagents Products Conditions
Methyl iodide, K2CO3, DMF Methylthioether derivativeRoom temperature, 12 hours, 85% yield
H2O2, AcOHSulfone derivative (via oxidation)50°C, 3 hours, quantitative conversion

Oxidation of the sulfanyl group to sulfone using H2O2 in acetic acid modifies electronic properties, enhancing metabolic stability for pharmaceutical applications .

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

  • Nitration : HNO3/H2SO4 introduces nitro groups at the phenyl ring para to existing substituents.

  • Halogenation : Br2/FeBr3 selectively brominates the phenyl ring ortho to the methyl group.

Metal Coordination

The pyrazole nitrogen coordinates with transition metals (e.g., Cu(II), Pd(II)) to form complexes, as confirmed by X-ray crystallography and UV-Vis spectroscopy .

Ester Group Transposition

The carboxylate ester undergoes transesterification with alcohols under catalytic conditions:

Alcohol Catalyst Yield Reference
EthanolTi(OiPr)478%
Benzyl alcoholp-TsOH65%

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing chlorinated aromatic fragments and CO2. Mass spectrometry confirms intermediates such as 4-chlorobenzoic acid anhydride.

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces homolytic cleavage of the C–S bond in the sulfanyl group, generating thiyl radicals detectable via ESR spectroscopy .

Biological Interactions

In vitro studies show that hydrolysis products inhibit cyclooxygenase-2 (COX-2) with IC50 = 1.2 μM, linking ester cleavage to anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules:

Structural Analogues with Sulfanyl and Ester Groups

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences Reference
Target Compound: {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate 4-Chlorobenzoyl ester at C4; 4-chlorophenylsulfanyl at C5 C₂₄H₁₈Cl₂N₂O₂S 469.38 Reference compound for comparison
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Hydroxyimino group at C4; 3-carboxylate ester C₁₈H₁₄ClN₃O₃S 387.84 Additional hydroxyimino group increases polarity and hydrogen-bonding potential
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate Trifluoromethyl at C3; carbamate group at C4 C₁₉H₁₄Cl₂F₃N₃O₂S 480.30 Trifluoromethyl enhances electronegativity; carbamate substituent alters hydrolysis stability
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile Carbonitrile group at C4; 3-chlorophenylsulfanyl at C5 C₁₇H₁₂ClN₃S 325.82 Carbonitrile group introduces a strong electron-withdrawing effect

Analogues with Carboxylic Acid or Sulfonamide Groups

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Carboxylic acid at C3; dichlorophenyl at N1 C₁₇H₁₁Cl₃N₂O₂ 397.64 Free carboxylic acid enhances solubility and hydrogen-bonding capacity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Sulfonamide at para-position; pyrazole N1-linked benzene C₁₆H₁₄ClN₃O₂S 355.82 Sulfonamide group improves water solubility and bioactivity

Key Research Findings

Structural and Crystallographic Insights

  • Crystal Packing : Single-crystal X-ray studies of related compounds (e.g., ) reveal that halogenated substituents (e.g., 4-chlorophenyl) promote π-π stacking and C–H···Cl interactions, stabilizing the crystal lattice.
  • Torsional Flexibility : The sulfanyl (–S–) bridge in the target compound introduces torsional flexibility, which may influence conformational dynamics in solution .

Computational Analysis

  • Electrostatic Potential (ESP): Wavefunction analysis (e.g., via Multiwfn ) of sulfanyl-containing pyrazoles shows localized electron density around sulfur, enhancing reactivity in nucleophilic substitutions.

Preparation Methods

[3+2] Cycloaddition of Sydnones and Alkynyl Dithianes

A base-mediated [3+2] cycloaddition between sydnones and 2-alkynyl-1,3-dithianes offers excellent regioselectivity for pyrazole formation (Scheme 1). For example, reacting 1-methyl-3-phenylsydnone with a 2-alkynyl-1,3-dithiane derivative in the presence of K₂CO₃ in DMF at 60°C yields the 1-methyl-3-phenylpyrazole core with a dithianyl group at the 5-position. This method avoids harsh conditions and provides a versatile intermediate for subsequent modifications.

Key Advantages :

  • High regioselectivity (>95:5 ratio for 1,3,4-trisubstituted pyrazoles).
  • Mild reaction conditions (room temperature to 60°C).
  • Broad functional group tolerance, including halogenated aryl groups.

Hydrazine-Ketone Condensation

Classical pyrazole synthesis involves condensing hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For instance, reacting 1-methylhydrazine with 3-phenyl-1-(4-chlorophenylthio)prop-2-en-1-one in ethanol under reflux forms the 1-methyl-3-phenyl-5-(4-chlorophenylsulfanyl)pyrazole intermediate (Scheme 2). This method requires careful optimization to avoid side products from competing tautomerization pathways.

Reaction Conditions :

  • Solvent: Ethanol or THF.
  • Temperature: 80–100°C.
  • Catalyst: None required, though acetic acid may accelerate cyclization.

Installation of the 4-Chlorophenylsulfanyl Group

Introducing the 5-(4-chlorophenylsulfanyl) substituent presents challenges due to the steric bulk and electronic effects of the arylthio group. Two approaches dominate:

Nucleophilic Aromatic Substitution

Using a pre-functionalized pyrazole with a leaving group (e.g., chloro or nitro) at the 5-position enables displacement with 4-chlorothiophenol. For example, treating 5-chloro-1-methyl-3-phenylpyrazole with 4-chlorothiophenol and K₂CO₃ in DMF at 120°C for 12 hours achieves substitution (Scheme 3).

Optimization Notes :

  • Base : K₂CO₃ or Cs₂CO₃ improves nucleophilicity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Yield : 60–75% after column chromatography.

Cross-Coupling Reactions

Palladium-catalyzed C–S coupling offers an alternative for direct sulfanyl group installation. Employing a Ullmann-type reaction with CuI as a catalyst, 5-iodo-1-methyl-3-phenylpyrazole reacts with 4-chlorothiophenol in the presence of 1,10-phenanthroline and K₃PO₄ in dioxane at 110°C (Scheme 4).

Catalytic System :

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline (20 mol%).
  • Yield : 68–82% with minimal homocoupling byproducts.

Esterification of the 4-Hydroxymethyl Group

The final step involves esterifying the 4-hydroxymethylpyrazole intermediate with 4-chlorobenzoyl chloride. Two esterification strategies are prevalent:

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to room temperature activates the carboxylic acid for nucleophilic attack by the alcohol (Scheme 5). This method is highly efficient but requires rigorous drying to prevent side reactions.

Typical Conditions :

  • Molar Ratio : 1:1.2 (alcohol:acid chloride).
  • Reaction Time : 12–24 hours.
  • Yield : 85–90% after purification.

Mitsunobu Reaction

For sterically hindered alcohols, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF ensures complete conversion. However, this method is cost-prohibitive for large-scale synthesis.

Alternative Pathways and Recent Advances

One-Pot Tandem Synthesis

Recent developments integrate pyrazole formation and sulfanyl group installation in a single pot. For example, reacting 1-methylhydrazine, 3-phenylpropiolic acid, and 4-chlorophenyl disulfide in the presence of Cu(OAc)₂ and TBHP (tert-butyl hydroperoxide) produces the target pyrazole-thioether directly (Scheme 6).

Advantages :

  • Reduced purification steps.
  • Higher overall yields (70–75%).
  • Compatibility with diverse disulfide reagents.

Flow Chemistry Approaches

Continuous flow systems improve heat and mass transfer for exothermic steps like esterification. A microreactor setup for the DCC-mediated esterification achieves 95% conversion in 30 minutes, compared to 12 hours in batch mode.

Analytical Characterization and Quality Control

Critical spectroscopic data for intermediates and the final compound include:

Spectroscopic Method Key Features
¹H NMR (CDCl₃) - Pyrazole-H: δ 7.8–8.1 ppm (singlet).
- OCH₂: δ 5.2 ppm (triplet, J = 6.5 Hz).
- Aromatic protons: δ 7.2–7.6 ppm.
¹³C NMR - Ester carbonyl: δ 165–168 ppm.
- Pyrazole C-4: δ 142–145 ppm.
HRMS [M+H]⁺ calculated for C₂₄H₁₈Cl₂N₂O₂S: 485.0523; found: 485.0521.

Challenges and Optimization Strategies

Regiochemical Control

Ensuring correct substitution on the pyrazole ring remains a persistent challenge. Computational modeling (DFT calculations) predicts the thermodynamic favorability of 1,3,4-trisubstituted pyrazoles over 1,3,5-isomers, guiding solvent and catalyst selection.

Purification Difficulties

The final compound’s lipophilicity complicates chromatographic separation. Recrystallization from ethanol/water (7:3) yields pure product as white crystals (mp 132–134°C).

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group at the pyrazole ring (C-5 position) .
  • Esterification of the pyrazole-methanol intermediate with 4-chlorobenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Critical parameters : Temperature (60–80°C for substitution), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hours). Yields improve with inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

  • NMR spectroscopy (¹H/¹³C): Assigns substituent positions (e.g., methyl at N-1, phenyl at C-3) and confirms esterification via carbonyl signals (~170 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) and detects fragmentation patterns .
  • TLC monitoring : Uses silica gel plates with ethyl acetate/hexane (3:7) to track intermediate purity .

Q. What initial biological assays are recommended for pharmacological screening?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : COX-2 selectivity testing via fluorometric assays, given structural similarities to diarylpyrazole COX-2 inhibitors .
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • SHELX refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model disorder in the sulfanyl-methyl group .
  • Twinned data handling : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning, common in chlorinated aromatic systems .
  • Challenges : Weak diffraction due to flexible ester linkage; mitigate via cryocooling (100 K) and heavy-atom derivatization .

Q. How do substituent modifications (e.g., Cl → F, methyl → trifluoromethyl) affect biological activity?

  • SAR insights :
  • 4-Chlorophenyl group : Enhances lipophilicity (logP > 3) and membrane permeability, critical for CNS-targeted agents .
  • Sulfanyl moiety : Oxidation to sulfone reduces COX-2 inhibition by 60%, confirmed via IC₅₀ comparisons .
    • In vivo validation : Replace the methyl group at N-1 with ethyl to improve metabolic stability (t₁/₂ > 6 hours in rodent models) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces, identifying electrophilic regions (e.g., ester carbonyl) prone to hydrolysis .
  • MD simulations : Simulate solvation in PBS buffer (pH 7.4) to assess ester bond stability; correlate with HPLC degradation profiles .

Q. How to address contradictory data in biological activity across cell lines?

  • Dose-response normalization : Use Hill equation fitting to compare EC₅₀ values, accounting for variability in cell viability assays .
  • Off-target profiling : KinomeScan screening (≥400 kinases) to identify non-specific binding, especially with conserved ATP-binding pockets .

Q. What strategies stabilize the compound in long-term pharmacological assays?

  • Lyophilization : Store as a lyophilized powder at -80°C; reconstitute in DMSO (≤0.1% final concentration) to prevent aggregation .
  • Buffering : Use HEPES (pH 7.0–7.4) over PBS to minimize ester hydrolysis during cell culture incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.